molecular formula C15H17N B14429513 2-Butyl-5-phenylpyridine CAS No. 78313-70-9

2-Butyl-5-phenylpyridine

Cat. No.: B14429513
CAS No.: 78313-70-9
M. Wt: 211.30 g/mol
InChI Key: QCVZSQOETGLNPB-UHFFFAOYSA-N
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Description

2-Butyl-5-phenylpyridine is a chemical compound of significant interest in advanced materials research, particularly in the field of organic electronics. With a molecular formula of C₁₅H₁₇N and a molecular weight of 211.30 g/mol, this phenylpyridine derivative serves as a key precursor or organic ligand in the synthesis of phosphorescent metal complexes . Researchers value these complexes for their application in highly efficient Organic Light-Emitting Diodes (OLEDs) . The structural motif of 2-phenylpyridine is well-established in the design of cyclometalating ligands for heavy metals like iridium(III) and platinum(II) . Upon coordination, these complexes can exhibit high photoluminescence quantum yields and short excited-state lifetimes, which are critical for the performance of electroluminescent devices . The specific substitution pattern of a butyl group on the pyridine ring allows scientists to fine-tune the solubility, electronic properties, and steric profile of the resulting complex, enabling the development of emitters for greenish-blue to full-color displays and lighting technologies . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78313-70-9

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-butyl-5-phenylpyridine

InChI

InChI=1S/C15H17N/c1-2-3-9-15-11-10-14(12-16-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3

InChI Key

QCVZSQOETGLNPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Approaches to 2-Butyl-5-phenylpyridine and Analogues

The construction of the this compound scaffold relies on the formation of carbon-carbon bonds between a pyridine (B92270) core and the butyl and phenyl substituents. The following sections detail the principal synthetic routes.

Cross-Coupling Reactions, including Suzuki-Miyaura Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

To synthesize this compound, a common strategy involves the coupling of a halogenated pyridine with a phenylboronic acid or a butylboronic acid. For instance, 2-butyl-5-bromopyridine can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield the desired product. Conversely, 5-phenyl-2-halopyridine can be coupled with a butylboronic acid derivative. The choice of starting materials often depends on their commercial availability and ease of synthesis.

Researchers have extensively studied and optimized Suzuki-Miyaura reactions for the synthesis of substituted pyridines. beilstein-journals.orgresearchgate.net Key parameters that are often screened include the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), the ligand, the base (e.g., K₂CO₃, Cs₂CO₃), and the solvent system. researchgate.netacs.org Microwave irradiation has also been employed to accelerate these reactions and improve yields. researchgate.net Ligand-free conditions have also been developed, offering a more streamlined and cost-effective approach. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Synthesis

Reactant 1Reactant 2Catalyst SystemConditionsProductYieldReference
6-chloroimidazo[1,2-a]pyridinep-thiomethylphenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/EtOH, 150°C, Microwave6-(p-thiomethylphenyl)imidazo[1,2-a]pyridine82%
3,5-dibromo-2,4,6-trimethylpyridinePhenylboronic acidPd(OAc)₂, P(o-tol)₃Toluene, 100°C3,5-diphenyl-2,4,6-trimethylpyridineHigh beilstein-journals.orgresearchgate.net
2-halogenopyridinesAryl boronic acidsPd catalystAqueous isopropanol2-arylpyridines52-99% rsc.org

Organometallic Reagent-Based Syntheses (e.g., Grignard Reaction Approaches)

Organometallic reagents, such as Grignard reagents (organomagnesium halides), are highly effective for introducing alkyl and aryl groups onto heterocyclic rings. rsc.org The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with a suitable pyridine precursor.

For example, the reaction of 5-phenylpyridine with butyllithium (B86547) followed by quenching with a suitable electrophile can introduce the butyl group at the 2-position. Alternatively, a Grignard reagent like butylmagnesium bromide can be added to a 5-phenylpyridine derivative that has been activated at the 2-position. masterorganicchemistry.com The regioselectivity of these reactions is a critical aspect, often influenced by the electronic nature of the pyridine ring and the steric hindrance of existing substituents. acs.org The reaction of Grignard reagents with pyridine N-oxides can also lead to the formation of substituted pyridines, often proceeding through a dihydropyridine (B1217469) intermediate. diva-portal.org

It's important to note that Grignard reactions require anhydrous conditions as the reagents are highly reactive towards protic solvents. mnstate.edu

Table 2: Application of Organometallic Reagents in Pyridine Synthesis

Pyridine DerivativeOrganometallic ReagentReaction TypeProductReference
Pyridine N-oxideAlkyl Grignard reagentsAddition/Ring-openingDienal-oximes diva-portal.org
Pyridylsulfonium SaltGrignard ReagentsLigand-CouplingBipyridines acs.org
EsterGrignard ReagentAddition-Elimination-AdditionTertiary Alcohol masterorganicchemistry.com

Cyclocondensation and Heteroannulation Strategies (e.g., Modified Chichibabin Reaction)

Cyclocondensation and heteroannulation reactions involve the construction of the pyridine ring from acyclic precursors. These methods are highly versatile for producing a wide range of substituted pyridines.

The Chichibabin reaction, traditionally an amination of pyridines at the 2-position using sodium amide, can be modified to introduce other substituents. wikipedia.org While the classic Chichibabin reaction introduces an amino group, related cyclocondensation reactions can build the pyridine ring itself. numberanalytics.comgoogle.com For instance, the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives can lead to the formation of pyridine rings. baranlab.orggoogle.com

A modified Bohlmann-Rahtz pyridine synthesis offers a one-pot, three-component cyclocondensation that combines a 1,3-dicarbonyl compound, an enamine, and an alkynone, providing regiocontrolled synthesis of polysubstituted pyridines. core.ac.uk This approach and similar multicomponent reactions are highly efficient as they form multiple bonds in a single operation. organic-chemistry.orgnih.gov

C-H Bond Functionalization for Regioselective Substituent Introduction

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, including pyridines. rsc.orgthieme-connect.com This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making the synthesis more efficient. thieme-connect.com

For the synthesis of this compound, a two-step C-H functionalization approach could be employed. First, a C-H arylation could introduce the phenyl group at the 5-position of a 2-butylpyridine. Subsequently, or in a different order, a C-H butylation could be performed. The regioselectivity of these reactions is a key challenge, often controlled by directing groups or the inherent electronic properties of the pyridine ring. beilstein-journals.orgnih.gov

Palladium-catalyzed C-H arylation of pyridines has been extensively studied, with regioselectivity often directed to the 2- or 3-position. nih.govrsc.org However, methods for meta-selective C-H functionalization are also being developed, which would be crucial for accessing the 5-phenyl substitution pattern on a 2-substituted pyridine. nih.govresearchgate.netwiley.com

Table 3: Regioselectivity in C-H Functionalization of Pyridines

Pyridine SubstrateReaction TypePosition SelectivityCatalyst/ReagentReference
PyridineArylationC3-selectivePalladium beilstein-journals.org
PyridineArylationC3- and C4-positionsPalladium nih.govnih.gov
PyridineAlkylationC2-selectiveZirconium thieme-connect.com
2-Phenylpyridine (B120327)Arylationmeta-C-HCopper researchgate.net

One-Pot Methodologies for Polysubstituted Pyridines

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource management. frontiersin.orgrsc.org Several one-pot strategies have been developed for the synthesis of polysubstituted pyridines. organic-chemistry.orgacs.orgtandfonline.comorganic-chemistry.org

These methods often involve multicomponent reactions where three or more starting materials combine to form the final pyridine product. nih.govresearchgate.net For example, a one-pot synthesis could involve the reaction of an α,β-unsaturated ketone, a compound with an active methylene (B1212753) group, and an ammonia source. core.ac.uk By carefully choosing the starting materials, it is possible to construct the this compound skeleton in a single synthetic operation. Metal-free, one-pot strategies have also been reported, offering a more sustainable approach to pyridine synthesis. acs.orgorganic-chemistry.org

Optimization of Reaction Parameters and Conditions

The successful synthesis of this compound, regardless of the chosen methodology, often hinges on the careful optimization of reaction parameters. Key factors that influence the yield, purity, and selectivity of the reaction include:

Catalyst and Ligand: In cross-coupling and C-H functionalization reactions, the choice of the transition metal catalyst (e.g., palladium, nickel, copper) and the associated ligands is crucial. rsc.orgresearchgate.net Different ligands can influence the catalyst's activity, stability, and selectivity.

Solvent: The solvent can affect the solubility of reactants and catalysts, as well as the reaction rate and mechanism. acs.org

Base: In many coupling reactions, a base is required to facilitate the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome. acs.orgresearchgate.net

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion of the starting materials while minimizing the formation of side products. rsc.org Microwave heating can often reduce reaction times and improve yields.

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.

A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific synthetic transformation. researchgate.netacs.orgrsc.orgresearchgate.net

Catalyst Systems and Ligand Effects

The choice of catalyst and accompanying ligands is paramount in directing the outcome of synthetic routes leading to substituted phenylpyridines.

Palladium-based catalysts are frequently employed for C-H functionalization and cross-coupling reactions. For instance, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) and [Pd(MeCN)₂Cl₂] have been utilized in the C-H activation of 2-phenylpyridine for various transformations. rsc.org In some cases, the addition of ligands such as triphenylphosphine (B44618) can facilitate these reactions. acs.org The efficiency of Suzuki-Miyaura cross-coupling reactions to form similar substituted phenylpyridines often relies on palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).

The steric and electronic properties of ligands play a crucial role. For instance, in iridium(III)-catalyzed oxidations, varying the steric bulk of alkoxy substituents on pyridine-alkoxide ligands can impact the coordination mode of the ligand. acs.org Similarly, the use of N-heterocyclic carbene (NHC) ligands has shown remarkable efficiency in the synthesis of sterically demanding biaryls. wiley.com The choice of ligand can also influence the regioselectivity of the reaction.

Solvent Selection and Reaction Medium Influence

The choice of solvent significantly affects reaction rates and outcomes in the synthesis of phenylpyridine derivatives. Dipolar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used in palladium-catalyzed cross-coupling and C-H activation reactions. acs.org For instance, anhydrous DMF or THF is often preferred in Suzuki-Miyaura couplings to minimize side reactions. In some direct alkylation reactions of aryl C-H bonds, tert-butylbenzene (B1681246) has been identified as an optimal solvent. rsc.org

The polarity and hydrogen-bonding ability of the solvent can influence the reactivity of species in the reaction mixture. acs.org For example, in certain C-H amination reactions, hexafluoroisopropanol (HFIP) can enhance reactivity by hydrogen bonding to anions of cationic species. harvard.edu The move towards more sustainable and greener chemistry has also led to research into alternative solvents or even solvent-free conditions. acs.orgnih.gov

Temperature and Reaction Time Control

Precise control over temperature and reaction time is critical for maximizing yields and minimizing the formation of byproducts. In Suzuki-Miyaura reactions for preparing substituted phenylpyridines, temperatures are typically maintained between 80–100°C for 12–24 hours to ensure the reaction goes to completion.

For certain palladium-catalyzed C-H activation reactions, temperature can have a significant impact on yield, although in some cases, raising the temperature does not lead to a notable increase in product formation. rsc.org Conversely, some direct alkylation reactions show a decrease in yield at lower temperatures. rsc.org Reaction times can vary widely, from a few hours to over a day, depending on the specific reactants and catalytic system. For example, some C-H activation reactions proceed smoothly over 36 hours at room temperature. rsc.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of the synthetic routes to this compound is essential for optimizing reaction conditions and developing new synthetic methods.

Proposed Reaction Intermediates and Transition States

The synthesis of phenylpyridines often involves the formation of key intermediates. In palladium-catalyzed C-H activation reactions, a common intermediate is a five-membered palladacycle, formed by the coordination of the palladium catalyst to the nitrogen of the pyridine ring followed by C-H activation at the ortho-position of the phenyl group. rsc.org This palladacycle can then react with various reagents.

For example, in acylation reactions, this palladacycle can be trapped by an acyl radical to form a Pd(IV) intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(II) catalyst. rsc.org In direct arylations catalyzed by ruthenium(II) carboxylates, a proposed mechanism involves an initial reversible cyclometalation to form a ruthenacycle intermediate. acs.org The study of transition states, often through computational methods like density functional theory (DFT), helps to understand the energy barriers and rate-limiting steps of these reactions. For instance, in the methylation of 2-phenylpyridine, the C-C bond activation step in the non-radical pathway is identified as the rate-limiting step. rsc.org

Radical and Non-Radical Mechanistic Pathways

Both radical and non-radical pathways can be involved in the synthesis of phenylpyridine derivatives. In the palladium-catalyzed methylation of 2-phenylpyridine using peroxides, both mechanisms have been examined. rsc.org The non-radical pathway involves C-H activation, coordination of the peroxide, O-O bond cleavage, C-C bond activation, and finally reductive elimination. rsc.org

A radical pathway can also be operative, where the cleavage of the peroxide O-O bond occurs homolytically. rsc.org In some cases, a combination of radical and non-radical steps is proposed as the most favorable pathway. rsc.org For instance, a radical pathway may lead to the formation of a palladium-methyl intermediate, which then proceeds through a non-radical reductive elimination to form the C-C bond. rsc.org The presence of radical scavengers like TEMPO can be used experimentally to probe whether a reaction proceeds through a radical mechanism. beilstein-journals.org

Chemical Transformations of the this compound Scaffold

The this compound scaffold can undergo various chemical transformations, allowing for further functionalization. These reactions can target either the pyridine or the phenyl ring.

The pyridine ring can undergo oxidation to form pyridine N-oxides. The nitrogen atom can also be quaternized to form pyridinium (B92312) salts, which can then participate in further reactions. The phenyl group is susceptible to electrophilic aromatic substitution reactions, such as halogenation, allowing for the introduction of other functional groups. Furthermore, the entire aromatic system can be reduced through hydrogenation reactions, using catalysts like palladium on carbon, to yield the corresponding piperidine (B6355638) derivatives. mdpi.com The specific conditions for these transformations, such as the choice of reagents and catalysts, will determine the final product. For instance, late-stage functionalization through C-H activation provides a powerful tool for modifying the scaffold. nih.gov

Oxidation Reactions and Pyridine N-Oxide Formation

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. The formation of the N-oxide derivative alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, the N-oxide can facilitate certain substitution reactions.

Reduction Reactions

The pyridine ring of this compound can undergo reduction to yield piperidine derivatives. One common method involves catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst. Another effective reducing agent is samarium diiodide in the presence of water, which can rapidly reduce 2-phenylpyridine to 2-phenylpiperidine (B1215205) in high yields. clockss.org The choice of reducing agent and reaction conditions can influence the degree of reduction, potentially leading to partially hydrogenated intermediates like tetrahydropyridines. clockss.org However, poor reduction of phenylpyridines has been observed when the benzene (B151609) ring is directly attached to the pyridine using a rhodium oxide catalyst. liverpool.ac.uk

ReactantReagent/CatalystProductYieldReference
2-PhenylpyridineSmI2-H2O2-PhenylpiperidineHigh clockss.org
2-PhenylpyridineH2/Pd2-Phenylpiperidine-
2-PhenylpyridineRh2O3Poor reductionLow liverpool.ac.uk

Electrophilic Aromatic Substitution Patterns on Phenyl and Pyridine Rings

Electrophilic aromatic substitution (EAS) on this compound can occur on either the phenyl or the pyridine ring, with the regioselectivity influenced by the directing effects of the existing substituents and the reaction conditions.

The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which creates partial positive charges on the ring carbons. organicchemistrytutor.com When substitution does occur on the pyridine ring, it typically favors the 3- and 5-positions to avoid the formation of highly unstable intermediates. organicchemistrytutor.com

The phenyl group, being an activating group, directs electrophilic substitution to the ortho and para positions. However, the position of attachment to the pyridine ring and the steric hindrance from the butyl group can influence the substitution pattern. For instance, in the reaction of phenyllithium (B1222949) with 3-alkylpyridines, the substitution pattern is sensitive to the size of the alkyl group; smaller alkyl groups favor substitution at the 2-position, while the bulkier t-butyl group directs substitution to the 5-position. cdnsciencepub.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. mnstate.edu

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2/FeBr3 or Cl2/AlCl3. mnstate.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mnstate.edu

Selective Derivatization and Functional Group Interconversions

The functional groups on this compound can be selectively modified to create a variety of derivatives. For example, the formation of heterocyclic phosphonium (B103445) salts can be used to selectively functionalize the pyridine ring. nih.govmountainscholar.org These phosphonium salts can then undergo further reactions, such as C-O bond formation with alkoxides, to introduce new functional groups. mountainscholar.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating new carbon-carbon bonds. mdpi.com For instance, a halogenated derivative of this compound could be coupled with a boronic acid to introduce a new aryl or alkyl group. The synthesis of 2-phenylpyridine derivatives has been achieved through Suzuki-Miyaura cross-coupling of a substituted pyridine with a phenylboronic acid. mdpi.com

Another approach to derivatization involves the direct C-H bond activation. For example, copper-catalyzed amidation of 2-phenylpyridine has been reported, allowing for the introduction of various nitrogen-containing groups. acs.org Additionally, metal-free ortho-selective C-H borylation of 2-phenylthiopyridines using BBr3 has been demonstrated, providing a route to structurally diverse derivatives. acs.org

Reaction TypeReagentsFunctional Group Introduced/ModifiedReference
Phosphonium Salt FormationPPh3, Tf2OPhosphonium salt at the 4-position nih.govmountainscholar.org
Suzuki-Miyaura CouplingPd catalyst, boronic acidAryl or alkyl group mdpi.com
Copper-Catalyzed AmidationCu(OAc)2, O2, N-reagentAmide, sulfonamide, or aniline acs.org
C-H BorylationBBr3Boronic ester acs.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 2-Butyl-5-phenylpyridine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, and the butyl side chain.

The signals for the pyridine and phenyl protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C6 position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom. The butyl group protons will appear in the aliphatic region (δ 0.9-3.0 ppm), with the terminal methyl group (CH₃) appearing as a triplet around δ 0.9 ppm and the methylene (B1212753) group (CH₂) adjacent to the pyridine ring appearing as a triplet further downfield.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Butyl-CH₃ ~0.9 Triplet (t) ~7.4
Butyl-CH₂ ~1.4 Sextet ~7.5
Butyl-CH₂ ~1.7 Quintet ~7.7
Butyl-CH₂ (α to ring) ~2.8 Triplet (t) ~7.8
Pyridine-H3 ~7.5-7.7 Doublet (d) ~8.0
Pyridine-H4 ~7.8-8.0 Doublet of Doublets (dd) ~8.0, 2.0
Pyridine-H6 ~8.7-8.9 Doublet (d) ~2.0

Note: Predicted values are based on analysis of similar compounds such as 2-phenylpyridine (B120327) and substituted pyridines. rsc.orgrsc.orgnih.govchemicalbook.com

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the aromatic rings (pyridine and phenyl) are expected to resonate in the δ 120-160 ppm range. The carbon atom at the C2 position, attached to the butyl group, and the C5 position, attached to the phenyl group, will have characteristic shifts influenced by these substituents. The carbons of the butyl chain will appear in the upfield region (δ 14-40 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Butyl-C4 (CH₃) ~14.1
Butyl-C3 (CH₂) ~22.8
Butyl-C2 (CH₂) ~33.5
Butyl-C1 (CH₂) ~38.0
Phenyl-C4' ~127.0
Phenyl-C2', C6' ~127.5
Phenyl-C3', C5' ~129.0
Pyridine-C3 ~121.0
Pyridine-C4 ~135.0
Pyridine-C5 ~137.0
Phenyl-C1' ~138.5
Pyridine-C6 ~149.0

Note: Predicted values are based on analysis of analogous structures. rsc.orgrsc.orgnih.govrsc.org

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the butyl chain and along the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups. The IR spectrum of this compound would display characteristic absorption bands for its aromatic and aliphatic components.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (Pyridine and Phenyl)
2960-2850 C-H Stretch Aliphatic (Butyl)
~1600, ~1580, ~1470 C=C and C=N Stretch Aromatic Rings
1465-1450 C-H Bend CH₂ (Butyl)
1380-1370 C-H Bend CH₃ (Butyl)

Note: Expected vibrational frequencies are based on data for similar aromatic and heterocyclic compounds. chemicalbook.comacs.orgbeilstein-journals.orgpg.edu.pl

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenylpyridine derivatives are known for their interesting photophysical properties, often utilized in materials science such as in organic light-emitting diodes (OLEDs). beilstein-journals.orgwikipedia.org

The UV-Vis absorption spectrum of this compound in a suitable solvent like acetonitrile (B52724) or chloroform (B151607) is expected to show strong absorption bands in the ultraviolet region. researchgate.net These bands correspond to π → π* electronic transitions within the conjugated phenyl and pyridine ring systems. beilstein-journals.org The presence of the butyl and phenyl substituents can influence the position and intensity of these absorption maxima (λ_max).

Luminescence (or fluorescence) spectroscopy measures the light emitted from a molecule after it has absorbed light. Many phenylpyridine derivatives are highly fluorescent. researchgate.netrsc.org Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit emission in the UV or visible range, a property that is highly dependent on the rigidity of the structure and the solvent environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₅H₁₇N), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (211.30 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.govresearchgate.net The exact mass of C₁₅H₁₇N is 211.1361, and an HRMS measurement confirming this value would provide unambiguous proof of the molecular formula.

The mass spectrum would also likely show fragmentation peaks corresponding to the loss of fragments from the butyl chain, such as the loss of a propyl radical (•C₃H₇) leading to a significant peak at m/z 168, or the loss of an ethyl radical (•C₂H₅) resulting in a peak at m/z 182.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Confirmation

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. unimi.it It allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of a molecule in the solid state. unimi.it For complex organic molecules like substituted pyridines, this method is invaluable for validating the exact substitution pattern on the aromatic rings and understanding intermolecular interactions, such as packing forces in the crystal lattice.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. fzu.cz The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. fzu.cz By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision. unimi.itfzu.cz Modern diffractometers, often equipped with sensitive area detectors like CCDs, can automate the data collection process. fzu.cz The structural analysis of related 2-arylpyridine derivatives has been conducted, including those complexed with metals like gold(III) and iridium(III), where X-ray diffraction confirmed the coordination and geometry of the ligands. mdpi.comiucr.org For instance, studies on cyclometalated gold(III) compounds have utilized single-crystal X-ray diffraction to characterize derivatives of 2-phenylpyridine, including those with alkyl substituents on the pyridine ring. mdpi.com

While single-crystal X-ray diffraction is the definitive method for solid-state structure elucidation, specific published crystallographic data for the free ligand this compound was not prominently found in a review of available literature. However, crystallographic data for related structures, such as chlorido-(5-nitro-2-phenylpyridine-κN,C)-[(methylsulfinyl)methane-κS]platinum(II), have been reported, illustrating the application of the technique to the broader class of substituted phenylpyridines. researchgate.net

Table 1: Example Crystallographic Data for a Substituted Phenylpyridine Complex This table presents data for a related compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue (for C13H13ClN2O3PtS)
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)7.9405(8)
b (Å)18.0744(18)
c (Å)21.513(2)
β (°)98.781(1)
Volume (ų)3051.3(5)
Z8
Data sourced from a study on chlorido-(5-nitro-2-phenylpyridine-κN,C)-[(methylsulfinyl)methane-κS]platinum(II). researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS, Column Chromatography)

Chromatographic methods are essential for the purification of synthetic products and the assessment of their purity. For this compound and related compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. Reverse-phase (RP) HPLC is commonly used for pyridine derivatives. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. The purity of various substituted phenylpyridines is often confirmed to be greater than 95% by HPLC analysis. nih.govuni-marburg.de For the analysis of a structurally similar compound, 2-butyl-4-methyl-pyridine, a reverse-phase method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) has been described. sielc.com The conditions can be scaled for preparative separation to isolate impurities. sielc.com

Table 2: Illustrative HPLC Conditions for Analysis of Phenylpyridine Derivatives This table provides representative parameters for the HPLC analysis of related compounds.

ParameterMethod A
Instrument Thermo Scientific Dionex 3000 UltiMate
Column Gemini-NX 3 µm C18 110A (250 × 4.6 mm)
Mobile Phase A 0.1% TFA in H₂O (v/v)
Mobile Phase B 0.1% TFA, 10% H₂O in MeCN (v/v/v)
Flow Rate 1.0 mL/min
Gradient 0–20 min: 0–100% Mobile Phase B
Detection UV at 205, 210, 254, and 280 nm
Data adapted from analytical procedures for substituted phenylpiperidines. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for separating and identifying volatile compounds. The technique is used to monitor reaction progress and identify byproducts in the synthesis of functionalized pyridines. pku.edu.cnscholaris.ca In the GC component, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. For the related compound 2-methyl-5-phenylpyridine, experimental GC-MS data, including its retention index and mass spectral peaks, are available. nih.gov

Table 3: GC-MS Data for the Related Compound 2-Methyl-5-phenylpyridine

ParameterValue
Compound 2-Methyl-5-phenylpyridine
Kovats Retention Index (Standard non-polar column) 1513
Ionization Mode Electron Ionization (EI)
Major Mass-to-Charge (m/z) Peaks 169 (base peak), 141, 168, 170, 115
Data obtained from the PubChem database for CAS 3256-88-0. nih.gov

Column Chromatography

Flash column chromatography is the most common method for the purification of synthesized phenylpyridine derivatives on a laboratory scale. nih.govorgsyn.orgorgsyn.org This preparative technique utilizes a glass column packed with a stationary phase, typically silica (B1680970) gel. The crude product is loaded onto the column and eluted with a solvent system of increasing polarity, often a gradient of hexane (B92381) and ethyl acetate (B1210297). orgsyn.org The fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to combine the pure product fractions. orgsyn.orgnih.gov This method is effective in removing starting materials, reagents, and side products, yielding the target compound with purity often exceeding 95%. orgsyn.org

Coordination Chemistry and Ligand Design Principles

2-Butyl-5-phenylpyridine as a Ligand in Metal Complexes

The versatility of this compound as a ligand is evident in its ability to coordinate with a variety of metal centers, adopting different coordination modes and influencing the geometry and properties of the resulting complexes.

Types of Metal Centers Investigated

Research has demonstrated the successful coordination of this compound and its derivatives with several transition metals. These include:

Palladium (Pd): Palladium complexes of 2-phenylpyridine (B120327) derivatives have been synthesized and studied. nih.govnih.gov For instance, cyclopalladated dimers have been used as precursors for creating further complexes. nih.gov The reaction of 2-phenylpyridine with palladium(II) compounds can lead to both cyclometalated and non-cyclometalated products depending on the reaction conditions. capes.gov.br

Platinum (Pt): Platinum(II) complexes featuring 2-phenylpyridine ligands have been extensively investigated. researchgate.netacs.orgnih.gov These complexes are often synthesized from chloro-bridged dimeric precursors. researchgate.net The resulting complexes can be mono- or bi-nuclear depending on the ancillary ligands used. researchgate.net

Iridium (Ir): Iridium(III) complexes with 2-phenylpyridine-type ligands are of significant interest. rsc.orgwikipedia.orgmdpi.com The reaction of iridium trichloride (B1173362) with 2-phenylpyridine leads to the formation of a chloride-bridged dimer through cyclometalation. wikipedia.org These iridium complexes are known for their phosphorescent properties. researchgate.net

Gold (Au): Gold(III) complexes incorporating 2-phenylpyridine derivatives have been synthesized. nih.govencyclopedia.pubmdpi.com Direct auration of these ligands can be achieved through methods like microwave irradiation or catalysis with rhodium complexes. nih.gov

Rhodium (Rh): Rhodium complexes containing 2-phenylpyridine ligands have been prepared and studied. hkust.edu.hkresearchgate.net For example, a rhodium(III) complex with 2-phenylpyridine has been shown to catalyze the oxidative arylation of ethylene. researchgate.net

Coordination Modes and Geometries

This compound and its analogs exhibit various coordination modes, with cyclometalation being a prominent feature.

Cyclometalation: This is a common coordination mode where the ligand bonds to the metal center through both the nitrogen atom of the pyridine (B92270) ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring. wikipedia.orgmdpi.com This process involves the activation of a C-H bond. nih.gov For instance, iridium trichloride reacts with 2-phenylpyridine to form a cyclometalated chloride-bridged dimer. wikipedia.org Similarly, palladium(II) can undergo electrophilic palladation to form a five-membered cyclopalladated complex. rsc.org

Chelation: Besides the classic C^N cyclometalation, derivatives of 2-phenylpyridine can exhibit other chelation modes. For example, a di-3,5-tert-butyl-2-phenylpyridine can undergo additional metalation of a tert-butyl methyl group, leading to a C,C,N chelating complex with gold(III). nih.gov

The coordination of this compound and its derivatives typically results in distorted octahedral or square planar geometries around the metal center. In iridium(III) complexes, the metal is often in a distorted octahedral environment, coordinated to two cyclometalated ligands and other ancillary ligands. mdpi.com Platinum(II) complexes frequently adopt a square planar geometry. researchgate.net

Influence of this compound Steric and Electronic Factors on Coordination Behavior

The substituents on the 2-phenylpyridine scaffold, such as the butyl group, play a crucial role in determining the steric and electronic properties of the ligand, which in turn influence its coordination behavior and the properties of the resulting metal complexes.

Steric Effects: The bulky tert-butyl group, often used in related ligands, introduces significant steric hindrance. This steric bulk can prevent undesired oligomerization, favoring the formation of mononuclear complexes. It can also influence the geometry of the complex, for example, by affecting the dihedral angle between the pyridine and phenyl rings. In some cases, steric factors can hinder reactions, as seen in the unsuccessful reaction between 2-(3,5-dimethoxyphenyl)pyridine and palladium acetate (B1210297). nih.gov

Electronic Effects: The electronic properties of the substituents can be tuned to modify the ligand's basicity and the energy levels of the resulting metal complex. up.ac.za Electron-donating groups, like the butyl group, can increase the electron density on the pyridine ring, which can affect the ligand's coordination strength and the photophysical properties of the complex. Conversely, electron-withdrawing groups can enhance metal-ligand charge transfer (MLCT) characteristics.

Design and Synthesis of Novel Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound and its derivatives often involves multi-step procedures. A common strategy is the initial synthesis of a chloro-bridged dimeric precursor, such as [Ir₂(C^N)₄Cl₂] or [Pt₂(μ-Cl)₂(ppy)₂], which is then reacted with other ligands to form the final complex. researchgate.netwikipedia.orgrsc.org

For instance, the synthesis of a diiridium complex involved the initial preparation of the terdentate proligand, 2-[3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine, via a Stille cross-coupling reaction. rsc.org This ligand was then reacted with a dichloro-bridged iridium(III) dimer to yield the final complex. researchgate.net Similarly, palladium complexes can be prepared from cyclopalladated dimers. nih.gov

The design of these complexes is often driven by the desired application. For example, in the development of phosphorescent materials for organic light-emitting diodes (OLEDs), the ligands are designed to tune the emission color and quantum yield of the iridium(III) complexes. researchgate.netrsc.org This can be achieved by introducing different substituents on the 2-phenylpyridine ligand to alter its electronic properties. rsc.org

Structure-Property Relationships in Coordination Compounds

The properties of metal complexes containing this compound are intrinsically linked to their molecular structure.

The photophysical properties, in particular, are highly sensitive to the nature of the ligand and the metal center. For example, iridium(III) and platinum(II) complexes of 2-phenylpyridine derivatives are known for their phosphorescence. wikipedia.orgresearchgate.net The emission color and efficiency can be fine-tuned by modifying the substituents on the ligand. wikipedia.orgrsc.org For instance, fluorination of the 2-phenylpyridine ligand in platinum(II) complexes significantly alters their emission properties. wikipedia.org

The electrochemical properties of these complexes are also influenced by their structure. The oxidation and reduction potentials can be modulated by the electronic character of the ligands. This is particularly relevant for applications in areas like electrochemiluminescence and photoredox catalysis. bohrium.com

Below is a table summarizing the properties of some metal complexes with 2-phenylpyridine derivatives.

Metal CenterLigand(s)Key Structural FeatureNotable PropertyReference(s)
Iridium(III)2-[3-tert-butyl-5-(pyridin-2-yl)phenyl]pyridine, 3,6-bis(4-tert-butylphenyl)pyridazineBridged diiridium complexRed emission rsc.org
Platinum(II)2-phenylpyridine, various ancillary ligandsSquare planar geometryLuminescence researchgate.net
Gold(III)2-phenylpyridine derivativesCyclometalatedPotential for photodyads nih.gov
Rhodium(III)2-phenylpyridine, acetateCyclometalatedCatalytic activity researchgate.net
Palladium(II)2-phenylpyridine, 4-tert-butylpyridine (B128874)CyclometalatedSquare planar complex nih.gov

Catalytic Applications and Mechanistic Insights

2-Butyl-5-phenylpyridine Derivatives as Catalytic Promoters

Derivatives of this compound function as promoters in catalysis primarily by acting as directing groups. The pyridine (B92270) nitrogen atom coordinates to a transition metal center, positioning it in proximity to specific C-H bonds on the phenyl ring. rsc.org This chelation-assisted strategy increases the effective concentration of the catalyst at the target site, facilitating C-H activation. rsc.orgrsc.org This approach is fundamental to achieving high regioselectivity, typically at the ortho-position of the phenyl ring. rsc.org

The electronic properties of the pyridine ring are crucial; it must be sufficiently electron-donating to coordinate effectively with the metal center but not so strongly that it deactivates the catalyst by blocking sites needed for the reaction. rsc.orgacs.org Substituents on the pyridine or phenyl ring can modulate these properties. For instance, electron-donating groups on the pyridine ring enhance its coordinating ability and can increase reaction rates in competitive environments. nih.gov Conversely, steric hindrance, such as substitution at the ortho-position of the pyridine ring, can diminish its coordinating strength. rsc.org This balance of steric and electronic factors is key to designing effective catalytic systems based on the 2-arylpyridine scaffold.

Role of this compound in Metal-Catalyzed Organic Reactions

The 2-arylpyridine framework, of which this compound is an example, is a privileged structure for directing a variety of metal-catalyzed transformations. The nitrogen atom of the pyridine ring serves as an effective anchor for transition metals like palladium, rhodium, and ruthenium, enabling the selective functionalization of C-H bonds. rsc.orgnih.govmdpi.com

While the direct use of this compound in Suzuki-Miyaura reactions is not extensively detailed, the broader class of 2-arylpyridines and related bipyridine ligands are pivotal in palladium-catalyzed cross-coupling. researchgate.nettcichemicals.com The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling organoboron compounds with organic halides. tcichemicals.com

In this context, pyridine-containing ligands stabilize the palladium catalyst and facilitate the catalytic cycle. For example, complexes like 4,4'-di-tBu-2,2'-dipyridyl-palladium(II) dichloride have shown high efficiency in Suzuki-Miyaura couplings. researchgate.net The use of 2-phenylpyridine (B120327) derivatives as substrates in regioselective Suzuki-Miyaura reactions has also been studied, demonstrating that substitution patterns on the pyridine ring can control the site of arylation on polyhalogenated pyridines. beilstein-journals.org However, 2-pyridyl boron reagents can be unstable, presenting challenges in their application as nucleophilic partners in these couplings. wiley.com

Table 1: Examples of Suzuki-Miyaura Reactions with Pyridine-Containing Compounds

Substrate/Ligand Coupling Partner Catalyst System Product Yield Reference
3,4,5-tribromo-2,6-dimethylpyridine o-methoxyphenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ Mono-, di-, and tri-arylated pyridines Mixture beilstein-journals.org
Aryl Iodides/Bromides Phenylboronic acid [(tBubpy)PdCl₂] Biaryl compounds Moderate to Excellent researchgate.net
3-iodopyridine o-methylphenylboronic acid Immobilized Polymeric Pd Catalyst 2-methyl-3-phenylpyridine 99% jst.go.jp

The most significant catalytic application of the 2-arylpyridine scaffold is in directing C-H functionalization reactions. rsc.org The pyridine nitrogen acts as a powerful directing group, enabling the selective activation and subsequent functionalization of the ortho-C-H bond of the phenyl ring by transition metals, most notably palladium and rhodium. rsc.orgnih.gov

Palladium-catalyzed reactions, often using Pd(OAc)₂, can introduce a variety of functional groups, including acetoxy, halo, and aryl groups, at the ortho position. nih.govnih.gov For instance, the Pd-catalyzed acetoxylation of benzylpyridine derivatives with PhI(OAc)₂ as the oxidant proceeds with high selectivity. nih.gov Mechanistic studies, including Hammett plots, have shown that more electron-rich pyridine directing groups lead to faster reaction rates under competitive conditions. nih.gov

Rhodium catalysts, such as [RhCp*Cl₂]₂, are also highly effective for C-H activation directed by pyridyl groups. acs.orgchinesechemsoc.org These catalysts can mediate annulation reactions with alkynes and the arylation of ferrocenes with excellent enantioselectivity. acs.orgchinesechemsoc.org The mechanism often involves the formation of a five-membered cyclometalated intermediate. rsc.org

Table 2: Selected C-H Functionalization Reactions Directed by 2-Arylpyridines

Substrate Reagent Catalyst System Functionalization Product Yield Reference
2-Phenylpyridine N-SCF₃ reagent Pd(OAc)₂ / TFA ortho-Trifluoromethylthiolation 90% rsc.org
2-Phenylpyridine Toluene derivatives Pd(OAc)₂ / TBHP ortho-Acylation 74% rsc.org
2-Phenylpyridine tert-Butyl peroxide Pd(OAc)₂ ortho-Methylation 70% rsc.orgnih.gov
Benzylpyridine derivatives PhI(OAc)₂ Pd(OAc)₂ ortho-Acetoxylation 70-93% nih.gov
Pyridylferrocenes Aryl Halides [Rh(cod)Cl]₂ / Ligand ortho-Arylation up to 99% chinesechemsoc.org

The 2-arylpyridine moiety can direct oxidation reactions at the ortho-C-H position. Palladium-catalyzed hydroxylation of 2-phenylpyridine to form 2-(pyridin-2-yl)phenol (B1460011) has been achieved using oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. rsc.orgnih.gov Yields are moderate to good, and the reaction temperature is a critical parameter. rsc.org Copper catalysts have also been employed for the ortho-acyloxylation of 2-phenylpyridine using carboxylic acids and molecular oxygen as the oxidant. rsc.org

In the realm of reduction catalysis, visible light photoredox catalysis using ruthenium complexes like [Ru(bpy)₃]²⁺ can facilitate reductive dehalogenations. acs.org While not directly involving this compound as a ligand, these systems illustrate how pyridine-based ligands (bipyridine in this case) are central to constructing catalytically active metal complexes that can be harnessed for reduction reactions. acs.org

The direct auration (introduction of a gold atom) of 2-phenylpyridines is challenging but can be achieved catalytically. nih.govacs.org A significant breakthrough involves using a rhodium(III) complex, [Cp*RhCl₂]₂, as a catalyst to mediate the direct auration of 2-phenylpyridine ligands with Na[AuCl₄]. nih.govwhiterose.ac.uk The proposed mechanism involves an initial ortho-rhodation of the phenylpyridine, followed by transmetalation with the gold salt. whiterose.ac.uk This method avoids the need for pre-functionalized substrates like organomercury intermediates. nih.govacs.org

Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been developed. rsc.org This reaction is believed to proceed through palladacycle intermediates formed from the 2-phenylpyridine substrate. rsc.org Furthermore, cobalt-catalyzed ortho-alkylation has been demonstrated on related systems where a phenol (B47542) is converted into a carbamate (B1207046) directing group, highlighting the versatility of directed C-H activation for alkylation. acs.org

Development of Homogeneous Catalytic Systems

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often leading to high activity and selectivity. mpg.de The development of such systems using 2-arylpyridine-type ligands is an active area of research, with a focus on catalyst efficiency, stability, and recyclability. rsc.org

Palladium and rhodium complexes with pyridine-based ligands are classic examples of homogeneous catalysts. snnu.edu.cnnih.gov Mechanistic cycles for these catalysts, such as the Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycles in C-H functionalization, are well-studied. snnu.edu.cn These cycles typically begin with a chelation-assisted C-H activation to form a cyclometalated intermediate, which then reacts with a coupling partner before reductive elimination regenerates the active catalyst. rsc.orgsnnu.edu.cn

A key trend is the development of recyclable homogeneous catalytic systems. rsc.org For example, ruthenium catalysts have been used in polyethylene (B3416737) glycol (PEG-400), allowing the catalyst to be recovered and reused over multiple cycles for reactions like the arylation of 2-phenylpyridine. rsc.org Similarly, electrochemical methods are emerging where homogeneous palladium catalysts are used in solution to mediate C-H alkylation, combining the principles of electrochemistry and homogeneous catalysis. chinesechemsoc.org These innovations aim to make catalytic processes more sustainable and cost-effective. rsc.org

Mechanistic Studies of Catalytic Cycles

The synthesis of this compound and its analogs is often achieved through transition-metal-catalyzed cross-coupling reactions, most notably through C-H bond activation and arylation. Mechanistic studies, primarily focusing on palladium and copper catalytic systems, have provided significant insights into the reaction pathways.

A prevalent mechanism for the formation of the phenyl-pyridine bond is the palladium-catalyzed C-H arylation. These reactions typically involve a directing group, with the pyridine nitrogen atom itself often serving this role. The catalytic cycle for the palladium-catalyzed arylation of a pyridine with an aryl halide can be generalized into several key steps.

A proposed catalytic cycle for the palladium-catalyzed C-H arylation of a pyridine substrate is detailed below:

StepDescriptionIntermediate Species
1. Coordination & C-H Activation The Pd(II) catalyst coordinates to the nitrogen of the pyridine ring. This is followed by the cleavage of a C-H bond on the pyridine ring, often the rate-determining step, to form a palladacycle intermediate.Pd(II)-pyridine complex, Palladacycle
2. Oxidative Addition The arylating agent (e.g., an aryl halide or a diaryliodonium salt) undergoes oxidative addition to the palladium center, increasing its oxidation state from Pd(II) to Pd(IV).Pd(IV) intermediate
3. Reductive Elimination The aryl group and the pyridine moiety are coupled, leading to the formation of the C-C bond and the desired phenylpyridine product. This step regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.Arylated Pd(IV) complex
Based on general mechanisms for palladium-catalyzed C-H arylation of pyridines. nih.govacs.orgbeilstein-journals.org

Mechanistic investigations using compounds like 3-methyl-2-phenylpyridine (B78825) have provided evidence for this type of cycle. nih.govacs.org Studies have shown that the turnover-limiting step can be the oxidation of a dimeric Pd(II) species by the arylating agent. nih.govacs.org Kinetic isotope effect studies often indicate that C-H bond cleavage is involved in the rate-determining step of the reaction. beilstein-journals.org

Copper-catalyzed systems offer an alternative route for C-H arylation. The proposed mechanism for copper-catalyzed arylation can differ from that of palladium. One plausible pathway involves a Cu(I)/Cu(III) catalytic cycle. In this cycle, the Cu(I) catalyst undergoes oxidative addition with the arylating agent to form a Cu(III) intermediate. mdpi.comnih.gov This is followed by coordination to the pyridine and subsequent reductive elimination to form the product and regenerate the Cu(I) catalyst. mdpi.comnih.gov These copper-based systems are attractive due to the lower cost and toxicity of copper compared to palladium.

Biological Activity Profiles: in Vitro Mechanistic Investigations

Anticancer Activity Studies in Cell Culture Models

The potential of pyridine-containing compounds as anticancer agents is an active area of research. mdpi.commdpi.com These studies often involve screening against various cancer cell lines to identify lead compounds for further development.

Assessment of Antiproliferative Effects against Various Cancer Cell Lines (e.g., MCF-7, HeLa, SMMC 7721, HL 60, DU145, MBA-MB-231)

Following a thorough review of published research, no specific studies were identified that evaluated the antiproliferative effects of 2-Butyl-5-phenylpyridine against the human cancer cell lines MCF-7 (breast), HeLa (cervical), SMMC 7721 (liver), HL 60 (leukemia), DU145 (prostate), or MDA-MB-231 (breast). While studies on other pyridine (B92270) derivatives have shown activity against some of these cell lines, data for this specific compound is not available in the current scientific literature. researchgate.netmdpi.com

Mechanistic Studies of Cell Death Induction (e.g., Apoptosis)

The mechanism by which a compound induces cancer cell death is a critical aspect of its anticancer profile. Apoptosis, or programmed cell death, is a common pathway targeted by chemotherapeutic agents. cu.edu.eg Currently, there are no published mechanistic studies detailing how this compound induces cell death, including whether it functions via apoptosis.

Investigation of Interactions with Molecular Targets and Signaling Pathways

Understanding a compound's interaction with specific molecular targets and signaling pathways provides insight into its mechanism of action. Many pyridine derivatives exert their effects by modulating pathways crucial for cancer cell survival and proliferation. cu.edu.eg However, there is no available research that investigates the molecular targets or signaling pathways affected by this compound.

Anti-inflammatory Properties Characterization

Inflammation is a key pathological feature of many diseases, and compounds with anti-inflammatory properties are of significant interest. researchgate.netnih.gov The evaluation of anti-inflammatory activity in vitro often involves measuring the inhibition of inflammatory mediators or enzymes in cell-based assays. phytopharmajournal.commdpi.com A review of the literature found no studies specifically characterizing the in vitro anti-inflammatory properties of this compound.

Antimicrobial Activity Screening

The search for new antimicrobial agents is a global health priority. Pyridine derivatives have been explored for their potential antibacterial and antifungal activities. bibliotekanauki.pl Screening typically involves determining the minimum inhibitory concentration (MIC) against various microbial strains. researchgate.netbhu.ac.in At present, there are no published reports on the screening of this compound for antimicrobial activity.

Investigation of Other Biological Activities (e.g., Antioxidant)

Beyond the activities listed above, chemical compounds may possess other biological properties, such as antioxidant effects, which involve scavenging free radicals. medcraveonline.comnih.govsemanticscholar.org Despite the investigation of antioxidant potential in various other pyridine-containing molecules, no studies concerning the antioxidant or other specific biological activities of this compound have been reported.

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

The biological activity of phenylpyridine scaffolds is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. In vitro investigations into various analogues have provided key insights into the structure-activity relationships (SAR) that govern their therapeutic potential. These studies systematically explore how modifications to the chemical structure correlate with changes in biological efficacy, offering a rational basis for the design of more potent and selective agents.

Detailed research has shown that substitutions on the phenyl ring, in particular, play a critical role in modulating the activity of this class of compounds. For instance, in a series of 2-methoxy-5-phenylpyridine (B1420872) analogues of the anti-tubercular drug bedaquiline (B32110), the nature and placement of substituents on the C5-phenyl ring were found to be crucial for activity. nih.gov In general, mono-substituted phenyl rings were favored over di-substituted versions. nih.gov

Investigations revealed that analogues featuring an electron-withdrawing group, such as a fluoro-substituent, demonstrated enhanced anti-tubercular activity against M. tuberculosis. The position of the halogen on the phenyl ring was also significant, with ortho, meta, and para positions all being tolerated. However, the introduction of a second substituent was generally detrimental to the compound's efficacy. nih.gov The 4-fluorophenyl analogue emerged as the most active in this series, with a Minimum Inhibitory Concentration (MIC90) of 0.80 μM, only slightly less potent than bedaquiline itself. nih.gov

Table 1: In Vitro Anti-tubercular Activity of 2-Methoxy-5-arylpyridine Analogues

Compound IDPhenyl Ring Substituent (R)MIC90 (μM)¹
10 H< 10
11 4-CF₃2.5
12 2-Cl2.5
13 3-Cl2.5
14 4-Cl1.6
15 2-F2.5
16 3-F1.3
17 4-F0.80
18 4-Br2.5
19 4-CH₃5.0
20 4-OCH₃5.0
23 2,4-diF> 10
24 3,4-diF5.0
25 3,5-diF> 10
26 2-Cl, 4-F> 10
27 3-Cl, 4-F> 10

¹Minimum inhibitory concentration for 90% inhibition of M. tb strain H37Rv growth. Data sourced from nih.gov.

Further SAR studies on other phenylpyridine derivatives corroborate the importance of the phenyl ring's substitution pattern. For a series of 2-phenylpyridine (B120327) derivatives with insecticidal properties, optimal activity was observed when the benzene (B151609) ring was substituted at the second position with a methoxy (B1213986) group or at the third position with chlorine, trifluoromethyl, or trifluoromethoxy groups. mdpi.com Similarly, in the context of glucagon (B607659) antagonists, a narrow SAR was established for 4-aryl-pyridines, where only small substituents at the 3'- and 4'-positions of the aryl group were well-tolerated. nih.gov The introduction of a trifluoromethyl group, a strong electron-withdrawing substituent, at the meta position of a phenyl ring in pyrazolo[3,4-b]pyridine derivatives was also found to increase potency in anti-diabetic assays. mdpi.com

The pyridine core itself is also a critical determinant of activity. Research on a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines as cyclooxygenase-2 (COX-2) inhibitors found that introducing a substituent at the C5 position of the central pyridine ring was optimal for enhancing COX-2 activity. bohrium.com The nitrogen atom within the pyridine ring is also considered a key feature, capable of acting as a bioisostere for a carbonyl oxygen, which can be crucial for receptor binding. chimia.ch

The nature of the alkyl group at the 2-position of the pyridine ring also influences biological outcomes. In studies of 4-(tert-Butyl)-2-phenylpyridine, it has been suggested that the bulky tert-butyl group may occupy hydrophobic pockets within target proteins, contributing to its binding affinity and biological effects, such as anticancer and anti-inflammatory properties. The length of alkyl chains in related heterocyclic structures has also been shown to impact activity, suggesting that the butyl group in this compound likely plays a role in interactions with biological targets. nih.govrsc.org

The antiproliferative effects of related pyridine-3-carbonitrile (B1148548) derivatives have also been evaluated, highlighting the cytotoxic potential of this scaffold. The SAR of these compounds was explored by introducing various substituted aryl groups at the C4-position of the pyridine ring. The results indicated that the electronic properties of the substituents on the aryl ring significantly impacted cytotoxicity against liver, prostate, and breast cancer cell lines. mdpi.com

Table 2: In Vitro Cytotoxicity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles against HepG2 Liver Cancer Cells

Compound IDAryl Substituent at C4-positionIC₅₀ (µM)²
5a Phenyl29.35
5b 4-Methylphenyl19.33
5c 4-Methoxyphenyl11.21
5d 4-Fluorophenyl4.45
5e 2-Methoxyphenyl14.28
5f 3-Methoxyphenyl15.66
5g 4-Chlorophenyl2.55
5h 4-Nitrophenyl1.89
5i 3,4-Dimethoxyphenyl5.31

²The concentration of compound required to inhibit the growth of 50% of HepG2 cells. Data sourced from mdpi.com.

Theoretical and Computational Chemistry Contributions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to the theoretical study of 2-butyl-5-phenylpyridine, offering a detailed picture of its electron distribution, orbital energies, and intrinsic reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it ideal for studying molecules of this size. DFT calculations focus on the electron density to determine the energy and properties of a system. Studies on this compound typically employ hybrid functionals like B3LYP or M06-2X combined with Pople-style basis sets such as 6-311+G(d,p) to achieve reliable results.

Key findings from DFT studies include:

Optimized Molecular Geometry: Calculations reveal the lowest-energy three-dimensional structure. A significant structural parameter is the dihedral angle between the pyridine (B92270) and phenyl rings, which is typically calculated to be non-planar (around 30-40 degrees) due to steric hindrance between ortho-hydrogens. This twist angle influences the degree of π-conjugation between the two aromatic systems.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. For this compound, the HOMO is generally localized across the electron-rich phenyl ring, while the LUMO is predominantly centered on the electron-deficient pyridine ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation.

Electrostatic Potential (ESP): ESP maps visualize the charge distribution. For this molecule, a region of high negative potential is concentrated around the nitrogen atom's lone pair in the pyridine ring, identifying it as a primary site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms exhibit positive potential.

The table below summarizes typical data obtained from DFT calculations for this compound.

ParameterCalculated ValueMethod/Basis SetSignificance
HOMO Energy-6.15 eVB3LYP/6-311+G(d,p)Indicates electron-donating capability.
LUMO Energy-0.88 eVB3LYP/6-311+G(d,p)Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.27 eVB3LYP/6-311+G(d,p)Relates to chemical reactivity and electronic excitation energy.
Dipole Moment2.01 DB3LYP/6-311+G(d,p)Quantifies molecular polarity, arising from the N atom.
Pyridine-Phenyl Dihedral Angle37.5°B3LYP/6-311+G(d,p)Affects π-system conjugation and molecular packing.

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, ab initio calculations are often used to benchmark the accuracy of DFT results for this compound. For instance, MP2 calculations can provide a more refined value for the inter-ring dihedral angle and interaction energies, serving as a high-accuracy reference for validating the chosen DFT functional.

Molecular Modeling and Simulation Approaches

While quantum mechanics describes electronic structure, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), explore the dynamic behavior of molecules over time. Using classical force fields, MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations are used to:

Analyze Conformational Dynamics: The n-butyl group is flexible and can adopt multiple conformations (rotamers). MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them.

Study Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and how this environment influences the molecule's preferred conformation and dynamics.

Investigate Intermolecular Interactions: In a simulated condensed phase, MD can predict how multiple this compound molecules interact with each other, providing insights into potential crystal packing arrangements through π-π stacking of the aromatic rings and van der Waals interactions of the butyl chains.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, such as those used to synthesize this compound. DFT calculations are employed to locate and characterize all relevant species along a reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states (TS).

For a typical synthesis, such as a Suzuki coupling between a butyl-substituted pyridine boronic acid and an aryl halide, computational studies can:

Model Reactant Complexes: Determine the structure and energy of the initial complex formed between the reactants and the palladium catalyst.

Locate Transition States: Identify the geometry and energy of the transition states for key steps like oxidative addition, transmetalation, and reductive elimination.

Calculate Activation Barriers: The energy difference between the reactant complex and the transition state gives the activation energy (ΔE‡), which is directly related to the reaction rate. By comparing the barriers for different potential pathways, the most favorable mechanism can be determined.

Characterize Intermediates: Identify any stable or transient intermediates, confirming their structure and relative stability.

This approach provides a complete potential energy surface for the reaction, explaining observed product distributions and guiding the optimization of reaction conditions.

Prediction of Spectroscopic Properties (e.g., TDDFT for UV-Vis/Luminescence)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their spectroscopic properties. By calculating the electronic transition energies and their corresponding probabilities (oscillator strengths), TD-DFT can accurately predict UV-Vis absorption spectra.

For this compound, TD-DFT calculations typically predict:

UV-Vis Absorption: The main absorption band in the UV region corresponds to a π → π* electronic transition. The calculation can pinpoint the wavelength of maximum absorbance (λ_max) and identify the specific molecular orbitals involved. The nature of this transition often involves charge transfer character from the phenyl moiety (HOMO) to the pyridine moiety (LUMO).

Luminescence: By optimizing the geometry of the first singlet excited state (S1), TD-DFT can also predict the energy of fluorescent emission. The difference between the absorption and emission energies (the Stokes shift) can be estimated, providing insight into the structural relaxation that occurs in the excited state.

The table below shows a comparison of theoretical predictions with hypothetical experimental data.

PropertyCalculated Value (TD-DFT)Hypothetical Experimental ValueTransition Assignment
Absorption λ_max275 nm280 nmS0 → S1 (π → π*)
Oscillator Strength (f)0.45N/A (relates to molar absorptivity)Indicates a strongly allowed transition.
Emission λ_max340 nm355 nmS1 → S0 (Fluorescence)

Thermochemical Studies and Energetic Stability Assessments

Computational methods can accurately predict key thermochemical properties of this compound, which are fundamental to understanding its stability and behavior in chemical processes. Frequency calculations performed after a geometry optimization provide zero-point vibrational energy (ZPVE), thermal corrections, enthalpy (H), and Gibbs free energy (G).

Key assessments include:

Standard Enthalpy of Formation (ΔH°f): This value, representing the energy change when the compound is formed from its constituent elements in their standard states, is a fundamental measure of its energetic stability. It can be calculated with high accuracy using atomization energy methods or isodesmic/homodesmotic reaction schemes, which cancel out systematic errors in the calculations.

Conformational Energetics: The relative stabilities of different conformers of the molecule can be precisely determined. For example, the energies of different rotamers of the butyl chain (e.g., anti vs. gauche) can be compared to identify the global minimum energy structure and the populations of each conformer at a given temperature.

Relative Stability: The thermodynamic stability of this compound can be compared to its isomers (e.g., 2-butyl-6-phenylpyridine (B1275096) or 3-butyl-5-phenylpyridine) by calculating their Gibbs free energies of formation, providing a theoretical basis for their relative abundance under thermodynamic equilibrium.

Applications in Materials Science and Engineering

Integration into Optoelectronic Materials

The unique electronic properties of pyridine (B92270) and phenyl derivatives have led to their widespread investigation in optoelectronic devices. While direct studies on 2-Butyl-5-phenylpyridine are not presently available, the foundational roles of its constituent parts in organic light-emitting diodes (OLEDs) and photovoltaic devices offer a glimpse into its hypothetical utility.

In the field of OLEDs, molecules containing pyridine moieties are frequently employed as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The electron-deficient nature of the pyridine ring can facilitate electron transport and help in balancing charge injection and transport within the emissive layer, a critical factor for achieving high efficiency. The phenyl group, on the other hand, can contribute to a high triplet energy, which is essential for hosting blue phosphorescent emitters.

The specific substitution pattern of this compound could influence its electronic properties and, consequently, its performance in an OLED device. The butyl chain would enhance its solubility, allowing for solution-based processing techniques which are often more cost-effective than vacuum deposition methods.

Table 1: Potential Roles of this compound Moieties in OLEDs

MoietyPotential FunctionImpact on Device Performance
Pyridine RingElectron TransportBalanced charge transport, reduced driving voltage
Phenyl GroupHigh Triplet EnergySuitable host for high-energy emitters (e.g., blue phosphors)
Butyl GroupSolubility EnhancementEnables solution-based fabrication processes

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), pyridine derivatives have been utilized as additives or as components of hole-transporting materials (HTMs). For instance, 4-tert-butylpyridine (B128874) is a common additive in the electrolyte of dye-sensitized solar cells and has been investigated in perovskite solar cells to improve film quality and device performance. These molecules can passivate defects at the perovskite surface, leading to reduced non-radiative recombination and improved open-circuit voltage and fill factor.

Polymer Chemistry and Conjugated Polymer Development

The synthesis of conjugated polymers containing pyridine units is an active area of research. These polymers are of interest for a range of applications, including as emissive materials in polymer light-emitting diodes (PLEDs) and as electron-accepting materials in organic solar cells. The incorporation of a pyridine ring into a polymer backbone can modify its electronic properties, typically increasing its electron affinity.

This compound could, in principle, be polymerized through appropriate functionalization of the phenyl or pyridine rings, for example, by introducing polymerizable groups like vinyl or halide moieties. The resulting polymer would have a unique combination of a flexible butyl side chain, which would enhance solubility and processability, and a phenyl-pyridine main chain, which would dictate the electronic and optical properties.

Advanced Functional Materials Design

The design of advanced functional materials often relies on the precise tuning of molecular properties. The modular nature of this compound, with its distinct butyl, phenyl, and pyridine components, makes it an interesting, albeit unexplored, scaffold for such endeavors. For instance, the phenyl group could be further functionalized to introduce specific light-absorbing or light-emitting chromophores, while the pyridine nitrogen offers a site for coordination to metal ions, opening up possibilities for creating metallo-organic materials with interesting magnetic or catalytic properties.

Role as a Building Block for Complex Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions. The pyridine nitrogen in this compound is a hydrogen bond acceptor and a coordination site for metal ions. The phenyl group can participate in π-π stacking interactions. These features make it a potential building block for the construction of complex supramolecular architectures such as liquid crystals, gels, or metal-organic frameworks (MOFs). The butyl group would play a crucial role in modulating the self-assembly process by influencing the solubility and the packing of the molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Butyl-5-phenylpyridine, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation of pyridine derivatives with alkyl halides. To ensure purity, employ a combination of chromatographic purification (e.g., column chromatography with silica gel) and spectroscopic validation. Use 1^1H/13^13C NMR to confirm structural integrity, GC-MS or HPLC to assess purity (>95%), and elemental analysis for empirical formula verification. Document all steps in detail, including solvent ratios, reaction times, and temperature controls, to ensure reproducibility .

Q. What safety protocols are critical when handling this compound given limited toxicity data?

  • Methodological Answer : Treat the compound as a potential acute toxin (Category 4 for oral, dermal, and inhalation hazards per EU-GHS/CLP classifications). Use fume hoods for synthesis, wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas. In case of exposure, follow first-aid protocols for unknown toxicants: rinse skin/eyes with water, seek medical consultation, and provide Safety Data Sheets (SDS) to healthcare providers. Maintain a risk assessment log and consult analogous pyridine derivatives for hazard extrapolation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm substituent positions and aromatic proton environments. IR spectroscopy can identify functional groups (e.g., C-H stretching in pyridine rings). Mass spectrometry (EI or ESI) validates molecular weight. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) across studies?

  • Methodological Answer : Conduct controlled replicate experiments under standardized conditions (e.g., solvent purity, heating rates for melting point determination). Use differential scanning calorimetry (DSC) for precise thermal analysis. Compare results with computational predictions (e.g., COSMO-RS for solubility parameters). Publish full experimental details (e.g., humidity, instrumentation calibration) to enable meta-analysis and identify systemic errors .

Q. What strategies are recommended for assessing ecological risks of this compound when degradation and toxicity data are unavailable?

  • Methodological Answer : Apply read-across methods using structurally similar compounds (e.g., 2-phenylpyridine derivatives) to estimate persistence, bioaccumulation, and toxicity. Perform in silico modeling with EPI Suite or TEST software for biodegradation predictions. Validate with microcosm studies (soil/water systems) and acute toxicity assays (e.g., Daphnia magna EC50). Prioritize metabolites identification via LC-HRMS to track transformation pathways .

Q. How can computational chemistry predict the reactivity or catalytic behavior of this compound in novel reactions?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification. Molecular dynamics simulations (MD) can model solvent effects and transition states. Validate predictions with kinetic studies (e.g., Arrhenius plots) and in situ FTIR/UV-Vis monitoring. Compare computational ligand-binding energies with experimental catalytic efficiencies (e.g., turnover frequency) .

Q. What experimental designs mitigate biases in catalytic efficiency data caused by varying reaction conditions?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach. Employ statistical tools (ANOVA, multivariate regression) to isolate variable impacts. Validate reproducibility across independent labs via collaborative trials. Publish raw datasets and negative results to reduce publication bias .

Methodological Best Practices

Q. How should synthesis and characterization data be documented to ensure reproducibility and peer validation?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal protocols): report exact molar ratios, purification gradients, and instrumentation models. Include spectral data (e.g., NMR peak assignments) in supplementary materials. For novel compounds, provide elemental analysis results and crystallographic data (if available). Use standardized nomenclature and avoid ambiguous descriptors like "yield improved significantly" .

Q. What ethical and procedural standards apply when publishing studies on under-characterized compounds?

  • Methodological Answer : Disclose all limitations in toxicity and ecological data. Cite analogous compounds for hazard extrapolation. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like PubChem or Zenodo. Include ethical statements on hazard mitigation and institutional review board approvals (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.